- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,

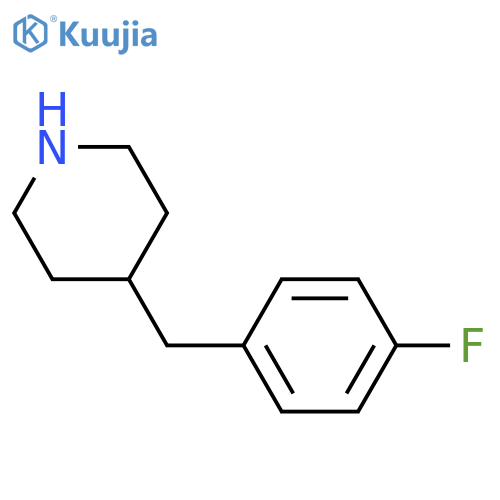

Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

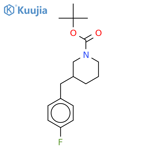

4-(4-Fluorobenzyl)piperidine structure

Productnaam:4-(4-Fluorobenzyl)piperidine

4-(4-Fluorobenzyl)piperidine Chemische en fysische eigenschappen

Naam en identificatie

-

- 4-(4'-Fluorobenzyl)piperidine

- 4-(4-Fluorobenzyl)piperidine

- 4-[(4-fluorophenyl)methyl]piperidine

- C12H16FN

- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)

- 4-fluorobenzylpiperidine

- fragment 4

- 4-(p-Fluorobenzyl)piperidine

- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)

- JLAKCHGEEBPDQI-UHFFFAOYSA-N

- SCHEMBL895063

- MFCD03839825

- 4-(4-fluorobenzyl)-piperidine

- AC-6749

- Z969111158

- ALBB-014951

- HMS3604B15

- Q-103077

- piperidine 4

- BDBM15788

- AKOS005174548

- 4-(4-fluoro-benzyl)-piperidine

- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-

- DB07110

- EN300-62671

- DTXSID30395219

- NS00069020

- SS-4428

- 4-(4-flourophenylmethyl)piperidine

- 4-(4'-fluorobenzyl) piperidine

- 4-(4-fluorophenyl)methyl-piperidine

- 4- (4-fluorophenyl)methyl-piperidine

- CHEMBL144527

- CS-W021997

- 4-(4-Fluorobenzyl)piperidine, AldrichCPR

- F8889-8150

- Q27096023

- PD006096

- 92822-02-1

- AB16243

-

- MDL: MFCD03840140

- Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2

- InChI-sleutel: JLAKCHGEEBPDQI-UHFFFAOYSA-N

- LACHT: FC1C=CC(CC2CCNCC2)=CC=1

Berekende eigenschappen

- Exacte massa: 193.126678g/mol

- Oppervlakte lading: 0

- XLogP3: 2.6

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Aantal draaibare bindingen: 2

- Monoisotopische massa: 193.126678g/mol

- Monoisotopische massa: 193.126678g/mol

- Topologisch pooloppervlak: 12Ų

- Zware atoomtelling: 14

- Complexiteit: 158

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

- Kleur/vorm: Liquid

- Dichtheid: 1.044

- Kookpunt: 285℃ at 760 mmHg

- Vlampunt: 126.2°C

- Brekindex: 1.512

- PSA: 12.03000

- LogboekP: 2.69660

4-(4-Fluorobenzyl)piperidine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302;H315;H319;H335

- Waarschuwingsverklaring: P261;P305+P351+P338

- Veiligheidsinstructies: H303+H313+H333

- Gevaarklasse:IRRITANT

- Opslagvoorwaarde:2-8 °C

4-(4-Fluorobenzyl)piperidine Douanegegevens

- HS-CODE:2933399090

- Douanegegevens:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Fluorobenzyl)piperidine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62671-5.0g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 5.0g |

$79.0 | 2025-03-21 | |

| Enamine | EN300-62671-0.1g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Cooke Chemical | BD9443231-250mg |

4-(4'-Fluorobenzyl)piperidine |

92822-02-1 | 97% | 250mg |

RMB 288.00 | 2025-02-20 | |

| Chemenu | CM181050-250mg |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95%+ | 250mg |

$55 | 2023-01-09 | |

| TRC | F588670-5g |

4-(4-Fluorobenzyl)piperidine |

92822-02-1 | 5g |

$ 483.00 | 2023-04-17 | ||

| Enamine | EN300-62671-2.5g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 2.5g |

$47.0 | 2025-03-21 | |

| Fluorochem | 040470-10g |

4-(4'-Fluorobenzyl)piperidine |

92822-02-1 | 98% | 10g |

£570.00 | 2022-03-01 | |

| Apollo Scientific | PC200040-250mg |

4-(4-Fluorobenzyl)piperidine |

92822-02-1 | 98% | 250mg |

£44.00 | 2024-05-26 | |

| Chemenu | CM181050-5g |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95%+ | 5g |

$413 | 2023-01-09 | |

| Chemenu | CM181050-10g |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95% | 10g |

$323 | 2021-08-05 |

4-(4-Fluorobenzyl)piperidine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),

Synthetic Routes 3

Reactievoorwaarden

Referentie

- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9

Referentie

- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Water

Referentie

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt

Referentie

- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane

Referentie

- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C

Referentie

- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referentie

- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reactievoorwaarden

Referentie

- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reactievoorwaarden

Referentie

- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referentie

- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Acetic acid

Referentie

- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C

1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C

1.3 Solvents: Water

1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt

1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C

1.3 Solvents: Water

1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt

Referentie

- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

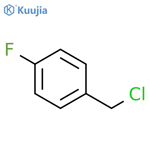

- P-fluorobenzyl chloride

- 4-(4-fluorophenyl)methylpiperidine hydrochloride

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester

- 4-(4-fluorobenzoyl)piperidine

- (4-Fluorophenyl)(piperidin-4-yl)methanol

- 1-Benzyl-4-piperidone

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester

4-(4-Fluorobenzyl)piperidine Preparation Products

92822-02-1 (4-(4-Fluorobenzyl)piperidine) Gerelateerde producten

- 37656-48-7(4-(4-Fluorophenyl)piperidine)

- 676495-94-6(3-(4-Fluorophenyl)piperidine)

- 194288-97-6(4-(2-Fluorobenzyl)piperidine)

- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)

- 382637-47-0(3-(4-Fluorobenzyl)piperidine)

- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)

- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)

- 104774-88-1(4-(3-Fluorophenyl)piperidine)

- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)

- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):363.0